molecular formula C7H20Cl2N2 B2484669 (3-Aminopropyl)(tert-butyl)amine dihydrochloride CAS No. 1049766-18-8

(3-Aminopropyl)(tert-butyl)amine dihydrochloride

Cat. No.: B2484669
CAS No.: 1049766-18-8
M. Wt: 203.15
InChI Key: VCHBOYXXHNWLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminopropyl)(tert-butyl)amine dihydrochloride is a chemical compound with the molecular formula C7H18N2.2HCl. It is a derivative of propylamine and tert-butylamine, and it is commonly used in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(tert-butyl)amine dihydrochloride typically involves the reaction of tert-butylamine with 3-chloropropylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(tert-butyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(3-Aminopropyl)(tert-butyl)amine dihydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in the modification of biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(tert-butyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopropyl)amine dihydrochloride
  • (tert-Butyl)amine dihydrochloride
  • N-(tert-Butyl)-1,3-propanediamine

Uniqueness

(3-Aminopropyl)(tert-butyl)amine dihydrochloride is unique due to its combination of the tert-butyl and propylamine moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N'-tert-butylpropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-7(2,3)9-6-4-5-8;;/h9H,4-6,8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHBOYXXHNWLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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